

A Comparative Guide to Investigational Therapeutics for Ebola Virus Disease

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Compound of Interest

Compound Name: EBOV-IN-8

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of selected investigational therapeutics for Ebola Virus Disease (EVD), focusing on their efficacy against different Ebolavirus species, mechanisms of action, and supporting experimental data. The information is intended to aid researchers and drug development professionals in understanding the landscape of current anti-Ebola therapies.

Introduction to Ebola Virus and Therapeutic Strategies

Ebola virus (EBOV) is a member of the Filoviridae family and the causative agent of a severe and often fatal hemorrhagic fever. The Ebolavirus genus includes several species, with Zaire ebolavirus (EBOV), Sudan ebolavirus (SUDV), and Bundibugyo ebolavirus (BDBV) being the most significant causes of human disease. The high mortality rate and potential for outbreaks underscore the urgent need for effective antiviral therapies.

Current therapeutic strategies primarily target key stages of the viral life cycle, including entry into host cells and replication of the viral genome. This guide focuses on a selection of prominent investigational drugs that represent different therapeutic modalities: the small-molecule RNA polymerase inhibitors Remdesivir, Favipiravir, and Galidesivir, and the monoclonal antibody cocktail Inmazeb (REGN-EB3).

In Vitro Efficacy of Selected Ebola Virus Inhibitors

The in vitro efficacy of antiviral compounds is a critical early indicator of their potential therapeutic value. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a drug that inhibits 50% of viral activity in cell-based assays. The data below summarizes the reported EC50 values for the selected inhibitors against different Ebolavirus species.

Compound/ Therapeutic	Target	Zaire ebolavirus (EBOV)	Sudan ebolavirus (SUDV)	Bundibugyo ebolavirus (BDBV)	Cell Line(s)
Remdesivir (GS-5734)	RNA- dependent RNA polymerase (RdRp)	0.04 μ M - 0.086 μ M ^[1]	0.05 μ M ^[1]	Not widely reported	Huh-7, HeLa, HFF-1, HMVEC- TERT ^[1]
Favipiravir (T- 705)	RNA- dependent RNA polymerase (RdRp)	IC90: 110 μ M	Not widely reported	Not widely reported	Vero E6
Galidesivir (BCX4430)	RNA- dependent RNA polymerase (RdRp)	4.16 μ M	1.89 μ M ^[1]	Not widely reported	Huh-7 ^[1]
Inmazeb (REGN-EB3)	Glycoprotein (GP)	IC50: 25.9 ng/mL (REGN3479 component) ^[2]	Potentially effective ^[3]	Not widely reported	VSV-EBOV- GP assay ^[2]

Note: EC50 and IC50 values can vary depending on the cell line, virus strain, and assay conditions.

In Vivo Efficacy in Non-Human Primate Models

Non-human primate (NHP) models, particularly rhesus and cynomolgus macaques, are the gold standard for evaluating the in vivo efficacy of EVD therapeutics as they closely mimic human disease progression. The following table summarizes key findings from NHP studies for the selected inhibitors.

Compound/Therapeutic	Animal Model	Challenge Virus	Dosing Regimen	Key Outcomes
Remdesivir (GS-5734)	Rhesus macaques	EBOV	10 mg/kg loading dose, 5 mg/kg maintenance for 11 days, initiated 4 days post-infection.[4]	87.5% survival. [4]
Favipiravir (T-705)	Cynomolgus macaques	EBOV	150 mg/kg or 180 mg/kg IV twice daily for 14 days, initiated 2 days pre-infection.	40% and 60% survival, respectively.
Galidesivir (BCX4430)	Rhesus macaques	EBOV	100 mg/kg loading dose twice daily on day 2 post-infection, followed by 25 mg/kg twice daily for a total of 11 days.	100% survival.
Inmazeb (REGN-EB3)	Rhesus macaques	EBOV	50 mg/kg of each antibody, administered 5 days post-infection.	40% survival in one study when treatment was initiated 5 days after exposure. [5]

Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design and combination therapy strategies.

Small-Molecule RNA Polymerase Inhibitors

Remdesivir, Favipiravir, and Galidesivir are all nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the Ebola virus genome.^{[6][7]}

- **Remdesivir:** This adenosine analog prodrug is metabolized into its active triphosphate form, which competes with ATP for incorporation into the nascent viral RNA chain.^[8] Incorporation of the remdesivir triphosphate leads to delayed chain termination, effectively halting viral RNA synthesis.^{[8][9]}
- **Favipiravir:** This purine analog is also converted to its active triphosphate form and is incorporated into the viral RNA by the RdRp.^[6] Its mechanism is thought to involve both chain termination and lethal mutagenesis, where the incorporated analog induces errors in the viral genome.
- **Galidesivir:** As another adenosine analog, galidesivir functions similarly by inhibiting the viral RdRp, leading to non-obligate chain termination.

Monoclonal Antibody Cocktail: Inmazeb (REGN-EB3)

Inmazeb is a cocktail of three human monoclonal antibodies: atoltivimab, maftivimab, and odesivimab.^[10] These antibodies bind to different, non-overlapping epitopes on the Ebola virus glycoprotein (GP), which is essential for viral entry into host cells.^[10]

- **Atoltivimab (REGN3470):** Binds to the β 17- β 18 loop of the GP and can signal the immune system to target infected cells.^[3]
- **Odesivimab (REGN3471):** Targets the receptor-binding site on the GP, preventing the virus from attaching to host cells.^[3]
- **Maftivimab (REGN3479):** Binds to the internal fusion loop of the GP, preventing the conformational changes necessary for the virus to fuse with the host cell membrane.^[3] This component has shown potential for cross-reactivity with other Ebolavirus species, including Sudan ebolavirus.^[3]

By targeting multiple epitopes, this cocktail approach reduces the likelihood of the virus escaping treatment through mutation.[\[2\]](#)

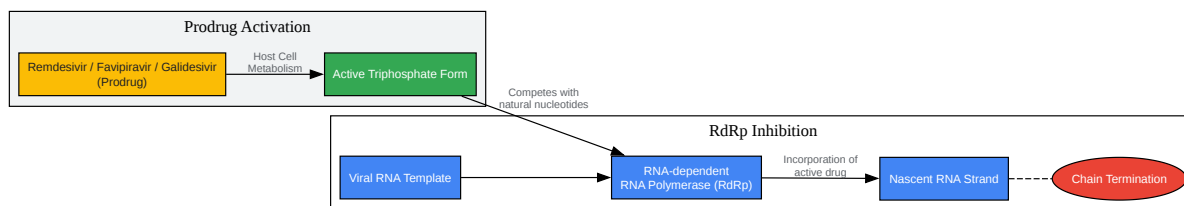
Signaling Pathways and Experimental Workflows

Ebola Virus Life Cycle and Points of Therapeutic Intervention



Caption: Ebola virus life cycle and points of therapeutic intervention.

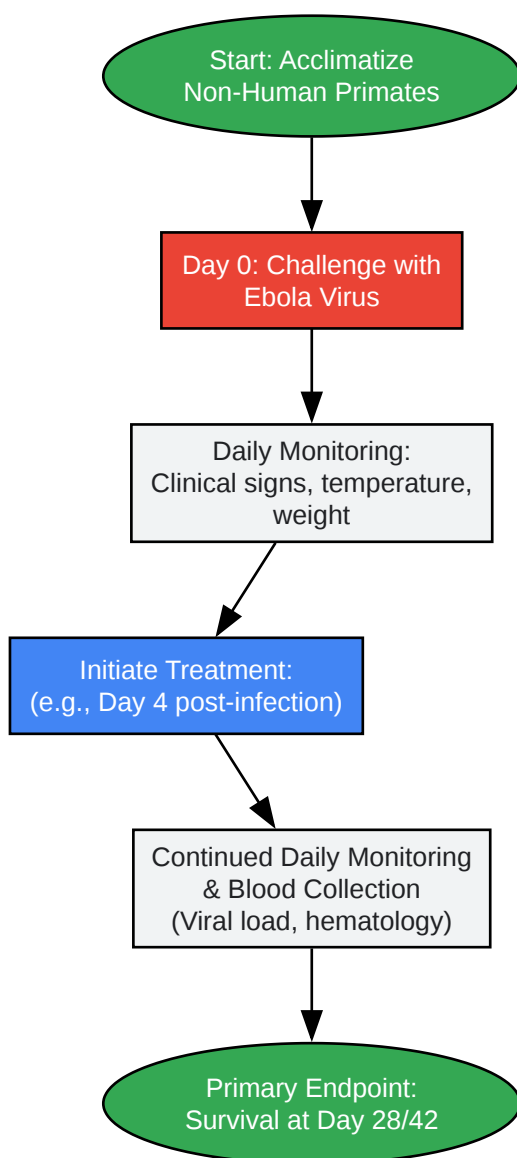
Mechanism of Action: RNA Polymerase Inhibitors



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Caption: Mechanism of action for RNA polymerase inhibitors.

Experimental Workflow: In Vivo Efficacy Study in NHPs



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